
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole is a compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been analyzed for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts as a scavenger of ROS in cells. The thiazole and oxadiazole moieties of the compound are thought to play a role in its ability to scavenge ROS.
Biochemical and Physiological Effects:
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In addition to its ability to scavenge ROS, the compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to protect against oxidative stress-induced cell death.
实验室实验的优点和局限性
One of the major advantages of using 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole in lab experiments is its ability to selectively detect ROS in cells. This allows for the development of new therapies for diseases associated with oxidative stress. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful consideration must be given to the concentration used in lab experiments.
未来方向
There are several future directions for the use of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of new therapies for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the development of new anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
合成方法
The synthesis of 5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of tert-butyl 3-(2-bromoacetyl)-1,3-thiazole-4-carboxylate with sodium azide, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The resulting compound is then treated with sodium methoxide to give the desired product.
科学研究应用
5-Tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole has been used in various scientific research applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause cellular damage and have been implicated in various diseases. The use of this compound as a fluorescent probe allows for the detection of ROS in cells and can aid in the development of new therapies for diseases associated with oxidative stress.
属性
IUPAC Name |
5-tert-butyl-3-(1,3-thiazol-2-ylsulfonylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-10(2,3)8-12-7(13-16-8)6-18(14,15)9-11-4-5-17-9/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVYTIOFDYNQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CS(=O)(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)
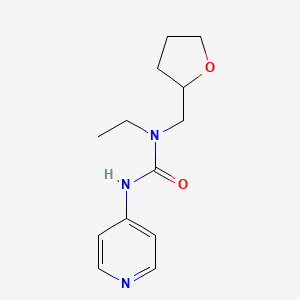
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

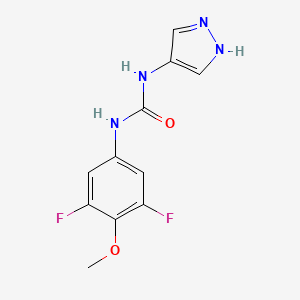
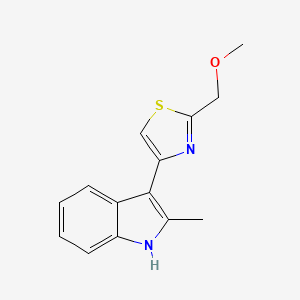
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
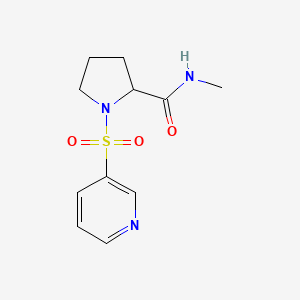

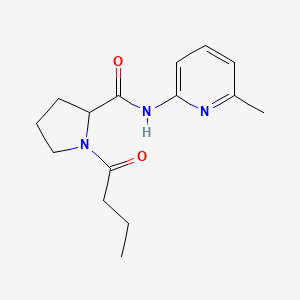
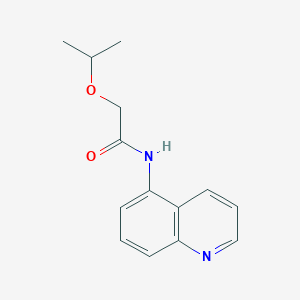
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)